molecular formula C5H10Cl2N2S B6331028 [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 1185115-32-5

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No. B6331028
CAS RN: 1185115-32-5
M. Wt: 201.12 g/mol
InChI Key: GFEBIKMPQVAQOC-UHFFFAOYSA-N
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Description

“[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1185115-32-5 . It has a molecular weight of 201.12 . The IUPAC name for this compound is (5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2S.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3;2*1H . This indicates that the compound contains carbon, hydrogen, nitrogen, sulfur, and chlorine atoms.


Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has been studied for its potential applications in scientific research. It has been used as an anticonvulsant in animal studies, as well as an analgesic and anxiolytic. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cell lines in vitro. In addition, it has been used in studies of the effects of environmental pollutants on aquatic organisms.

Advantages and Limitations for Lab Experiments

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a wide range of potential applications, and has been found to have a variety of biochemical and physiological effects when administered to living organisms. However, it is important to note that the exact mechanism of action of this compound is not yet fully understood, and further research is needed in this area.

Future Directions

Given the potential applications of [(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, there are a number of future directions that could be explored. Further research could be done to better understand the exact mechanism of action of this compound, as well as to investigate its potential applications in cancer research and the study of environmental pollutants. In addition, further research could be done to investigate the effects of this compound on other biochemical and physiological processes, as well as to explore its potential applications in the treatment of various diseases and conditions.

Synthesis Methods

[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is synthesized through a process of condensation and alkylation. In the first step, a condensation reaction of 5-methylthiazole and formaldehyde is performed to form a Schiff base. This is then reacted with dimethylamine hydrochloride to form a Schiff base quaternary amine salt. This is then alkylated with methyl iodide to form the desired this compound product.

properties

IUPAC Name

(5-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEBIKMPQVAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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